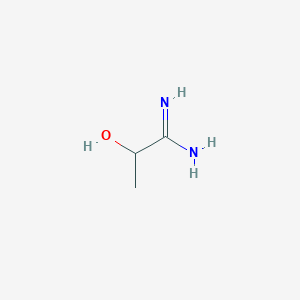

2-Hydroxypropanimidamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxypropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGDWKWUYZNZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405327 | |

| Record name | 2-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91431-03-7 | |

| Record name | 2-Hydroxypropanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91431-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxypropanimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-hydroxypropanimidamide hydrochloride, a valuable intermediate in organic synthesis and drug discovery. The document outlines a viable synthetic pathway, presents expected analytical data, and includes a comprehensive, albeit representative, experimental protocol.

Introduction

This compound hydrochloride is a chiral building block featuring both a hydroxyl and an amidine functional group. This unique combination makes it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and active pharmaceutical ingredients (APIs). The amidine group, in particular, is a recognized pharmacophore known for its ability to participate in hydrogen bonding and interact with biological targets.

Synthesis Pathway: The Pinner Reaction

A primary and efficient method for the synthesis of this compound hydrochloride is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, known as a Pinner salt. This intermediate is then treated with ammonia to yield the desired amidine. In the case of this compound hydrochloride, the starting material is lactonitrile (2-hydroxypropanenitrile).

The overall reaction scheme is as follows:

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

Lactonitrile is reacted with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas. This step forms the ethyl 2-hydroxypropanimidate hydrochloride intermediate.

Step 2: Ammonolysis of the Imidate Hydrochloride

The Pinner salt intermediate is then reacted with ammonia to displace the ethoxy group and form this compound, which is subsequently isolated as its hydrochloride salt.

Data Presentation

Due to the limited availability of specific experimental data in publicly accessible literature, the following tables present expected or theoretical quantitative data for the synthesis of this compound hydrochloride. These values are based on typical outcomes for Pinner reactions and the known properties of the compound.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₃H₉ClN₂O |

| Molecular Weight | 124.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not reported |

| Solubility | Soluble in water and polar organic solvents |

Table 2: Expected Spectroscopic Data for this compound Hydrochloride

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (D₂O) | δ 4.4-4.5 (q, 1H, CH), δ 1.4-1.5 (d, 3H, CH₃) |

| ¹³C NMR (D₂O) | δ 170-175 (C=N), δ 65-70 (CH-OH), δ 20-25 (CH₃) |

| IR (KBr) | ~3400 cm⁻¹ (O-H), ~3200-3000 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=N) |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound hydrochloride via the Pinner reaction. This protocol is based on general procedures for this reaction type and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Lactonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ammonia gas

-

Anhydrous calcium chloride

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Drying tube (filled with anhydrous calcium chloride)

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

Step 1: Synthesis of Ethyl 2-hydroxypropanimidate Hydrochloride

-

A solution of lactonitrile (1.0 eq) in anhydrous ethanol (2.0 eq) and anhydrous diethyl ether is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The flask is cooled in an ice bath to 0 °C.

-

A stream of dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The flow of HCl is maintained until the solution is saturated.

-

The reaction mixture is then sealed and allowed to stand at 0-5 °C for 24-48 hours, during which time a white precipitate of the imidate hydrochloride is expected to form.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the crude ethyl 2-hydroxypropanimidate hydrochloride.

Step 2: Synthesis of this compound Hydrochloride

-

The crude ethyl 2-hydroxypropanimidate hydrochloride (1.0 eq) is suspended in anhydrous ethanol in a clean, dry flask.

-

The suspension is cooled in an ice bath.

-

A stream of dry ammonia gas is passed through the suspension with stirring.

-

The reaction is monitored for the consumption of the imidate hydrochloride. The reaction is typically complete after several hours.

-

Upon completion, the reaction mixture is filtered to remove any ammonium chloride byproduct.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the purified product as a crystalline solid.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for the synthesis of this compound hydrochloride.

Caption: Reaction scheme for the synthesis of this compound hydrochloride.

Caption: Logical workflow for the synthesis and purification of the target compound.

In-Depth Technical Guide: 2-Hydroxypropanimidamide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides comprehensive information on 2-hydroxypropanimidamide, a molecule of interest in synthetic and medicinal chemistry.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number (Free Base) | 91431-03-7 |

| CAS Number ((R)-enantiomer, HCl salt) | 4024-05-9[1] |

| Molecular Formula | C₃H₈N₂O |

| Molecular Weight | 88.11 g/mol |

Synthesis of this compound

The primary route for the synthesis of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt). This intermediate is then treated with ammonia to yield the final amidine product. The starting material for this synthesis is 2-hydroxypropanenitrile, commonly known as lactonitrile.

Experimental Protocol: Pinner Reaction Synthesis

This protocol is an adapted procedure based on general Pinner reaction methodologies for the synthesis of amidines from nitriles.

Materials:

-

2-Hydroxypropanenitrile (Lactonitrile) (CAS: 78-97-7)

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas)

-

Round-bottom flask with a gas inlet and outlet

-

Magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

Procedure:

Step 1: Formation of the Pinner Salt (Ethyl 2-hydroxypropanimidate hydrochloride)

-

Prepare a solution of lactonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask should be cooled in an ice bath to 0°C.

-

Slowly bubble dry hydrogen chloride gas through the cooled and stirred solution. Anhydrous conditions are crucial to prevent hydrolysis of the intermediate.

-

Continue the addition of HCl until the solution is saturated. The reaction mixture should be stirred at 0°C for several hours.

-

The Pinner salt, ethyl 2-hydroxypropanimidate hydrochloride, will precipitate from the solution.

-

Collect the precipitated salt by filtration under anhydrous conditions and wash with cold, anhydrous diethyl ether.

Step 2: Ammonolysis to this compound

-

Suspend the collected Pinner salt in a suitable anhydrous solvent, such as anhydrous ethanol, in a clean, dry flask cooled in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension. The reaction is an ammonolysis, where ammonia displaces the ethoxy group to form the amidine.

-

Continue the reaction until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the C=N-O stretch of the imidate).

-

Upon completion, the ammonium chloride byproduct can be removed by filtration.

-

The filtrate, containing the desired this compound, is then concentrated under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or chromatography.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is not extensively available in public literature, its structural motifs suggest potential applications in drug discovery. The amidine functional group is a known pharmacophore present in numerous therapeutic agents.

Potential as a P2X3 Receptor Antagonist

Compounds containing amidine functionalities have been investigated as antagonists of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are implicated in nociception and sensory hypersensitization.[2] Antagonism of these receptors is a promising therapeutic strategy for chronic pain, overactive bladder, and refractory chronic cough.

Quantitative Data for Representative P2X3 Antagonists:

The following table presents data for known P2X3 antagonists to provide context for the potential activity of compounds like this compound.

| Compound | Target(s) | IC₅₀ / pIC₅₀ | Reference |

| AF-353 | human P2X3 | pIC₅₀ = 8.0 | [3] |

| human P2X2/3 | pIC₅₀ = 7.3 | [3] | |

| P2X3 antagonist 34 (BLU-5937) | human P2X3 | IC₅₀ = 25 nM | [4] |

| rat P2X3 | IC₅₀ = 92 nM | [4] | |

| A-317491 | hP2X3/hP2X2/3 | Kᵢ = 9–22 nM | [3] |

Note: The above data is for structurally distinct molecules and should not be directly extrapolated to this compound. It serves to illustrate the potency of compounds targeting the P2X3 receptor.

Experimental Protocol: Calcium Flux Assay for P2X3 Receptor Antagonism

This protocol describes a representative in vitro assay to determine the inhibitory activity of a test compound on P2X3 receptors.

Objective: To measure the ability of a test compound, such as this compound, to inhibit calcium influx mediated by P2X3 receptor activation.

Materials:

-

HEK293 cells stably expressing human P2X3 receptors.

-

Cell culture medium and reagents.

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

ATP or a stable analog (e.g., α,β-methylene ATP) as the agonist.

-

Test compound (this compound).

-

A fluorescent plate reader capable of kinetic reading.

Procedure:

-

Cell Plating: Seed the HEK293-hP2X3 cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye solution in the dark at 37°C for approximately 1 hour.

-

Compound Incubation: After incubation, wash the cells to remove excess dye. Add the test compound (this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Signal Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence.

-

Agonist Addition and Reading: Add the P2X3 agonist (e.g., α,β-methylene ATP) to all wells simultaneously using an automated dispenser in the plate reader.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of time (e.g., 2-3 minutes). The binding of the agonist to the P2X3 receptor will open the channel, allowing calcium influx and an increase in fluorescence.

-

Data Analysis: The increase in fluorescence upon agonist addition is indicative of P2X3 receptor activity. The inhibitory effect of the test compound is determined by the reduction in this fluorescence signal compared to control wells (with agonist but no inhibitor).

-

Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

Signaling Pathway and Workflow Visualization

P2X3 Receptor Signaling Pathway

Extracellular ATP, released in response to tissue damage or inflammation, binds to and activates P2X3 receptors on sensory neurons. This activation leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. The influx of these ions depolarizes the cell membrane, which can trigger the firing of an action potential, transmitting a pain signal to the central nervous system.[5][6][7]

Caption: P2X3 receptor activation by ATP and potential inhibition.

Experimental Workflow: Synthesis and Screening

The overall process for investigating a compound like this compound involves a logical flow from chemical synthesis to biological evaluation.

Caption: Workflow from synthesis to in vitro biological screening.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP P2X3 receptors and neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | ATP P2X3 receptors and neuronal sensitization [frontiersin.org]

- 7. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxypropanimidamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypropanimidamide, also known as lactamidine, is a valuable chiral building block in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. The document elucidates the Pinner reaction as the primary route to its synthesis and presents a detailed experimental protocol for its hydrochloride salt. While the biological signaling pathways of this compound are not extensively studied, its significance as a precursor for pharmacologically active nitrogen-containing heterocycles is well-established. This guide consolidates available data on its properties and characterization, offering a crucial resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is an organic compound featuring both a hydroxyl group and an amidine functional group. Its chiral center makes it a particularly useful intermediate in the asymmetric synthesis of complex molecules. The amidine moiety, a recognized pharmacophore, imparts basicity and the ability to participate in hydrogen bonding, rendering it a key component in the design of various therapeutic agents.[1] This guide focuses on the discovery and history of this compound, with a technical emphasis on its synthesis and characterization.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of the Pinner reaction , first described by Adolf Pinner in 1877.[2][3] This reaction provides a general method for converting nitriles into imidates, which can be subsequently converted to amidines.[2][4] The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, often referred to as a "Pinner salt."[2] Treatment of this intermediate with ammonia or an amine yields the corresponding amidine.[2]

Synthesis of this compound Hydrochloride

This compound is typically prepared and handled as its more stable hydrochloride salt. The synthesis proceeds via the Pinner reaction, starting from lactonitrile.

General Reaction Scheme

The overall synthesis can be depicted in two main stages:

-

Formation of the Imidate (Pinner Salt): Lactonitrile is reacted with an alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas to form the corresponding ethyl 2-hydroxypropanimidate hydrochloride.

-

Ammonolysis of the Imidate: The Pinner salt intermediate is then treated with ammonia to yield this compound hydrochloride.

A detailed experimental protocol, adapted from established procedures for the Pinner reaction of other nitriles, is provided below.[5][6]

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

-

Lactonitrile (2-hydroxypropanenitrile)

-

Absolute Ethanol

-

Dry Hydrogen Chloride Gas

-

Anhydrous Diethyl Ether

-

Ammonia (gas or solution in absolute ethanol)

-

Ice-salt bath

-

Mechanical stirrer

-

Drying tube (e.g., with calcium chloride)

Procedure:

Step 1: Formation of Ethyl 2-Hydroxypropanimidate Hydrochloride (Pinner Salt)

-

A solution of lactonitrile in a minimal amount of absolute ethanol is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube.

-

The flask is cooled in an ice-salt bath to maintain a low temperature (0-5 °C).

-

Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.

-

The introduction of HCl is continued until the reaction mixture is saturated and the formation of a crystalline precipitate (the Pinner salt) is observed.

-

The reaction mixture is then typically allowed to stand at a low temperature for several hours to ensure complete formation of the imidate hydrochloride.

-

The crystalline product can be isolated by filtration under anhydrous conditions, washed with anhydrous diethyl ether, and dried under vacuum.

Step 2: Conversion to this compound Hydrochloride

-

The isolated ethyl 2-hydroxypropanimidate hydrochloride is suspended in absolute ethanol in a clean, dry flask equipped with a stirrer and cooled in an ice bath.

-

A solution of ammonia in absolute ethanol is added dropwise to the stirred suspension. Alternatively, dry ammonia gas can be bubbled through the mixture.

-

The reaction is stirred at a low temperature for several hours. During this time, the imidate will dissolve and ammonium chloride will precipitate.

-

After the reaction is complete, the precipitated ammonium chloride is removed by filtration.

-

The filtrate, containing the desired this compound hydrochloride, is concentrated under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Dry hydrogen chloride gas is corrosive and toxic.

-

Lactonitrile is toxic and should be handled with appropriate personal protective equipment.

-

All glassware and reagents must be scrupulously dry, as the Pinner reaction is sensitive to moisture.

Physicochemical Properties and Characterization

Quantitative data for this compound and its hydrochloride salt are not extensively reported in readily accessible literature. The following table summarizes the available information for the hydrochloride salt.

| Property | Value | Reference |

| Chemical Formula | C₃H₉ClN₂O | [7] |

| Molecular Weight | 124.57 g/mol | [7] |

| CAS Number | 89799-34-8 | [1] |

| (R)-Enantiomer CAS | 4024-05-9 | [7] |

| Appearance | White or almost white granular crystal | [7] |

| Melting Point | Approximately 160-165 °C | [7] |

| Solubility | Soluble in water | [7] |

Spectroscopic Data:

Detailed and verified spectroscopic data (NMR, IR, MS) for this compound hydrochloride are not available in the searched literature. Characterization would typically involve:

-

¹H NMR: Expected signals would correspond to the methyl, methine, hydroxyl, and amine protons.

-

¹³C NMR: Resonances for the methyl, methine, and the amidine carbon would be expected.

-

IR Spectroscopy: Characteristic absorptions for O-H, N-H, and C=N stretching vibrations would be anticipated.

-

Mass Spectrometry: The molecular ion peak corresponding to the free base or fragments thereof would be observed.

Role in Organic Synthesis and Drug Development

The primary significance of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles that are prevalent in biologically active compounds.[1] The presence of both a nucleophilic hydroxyl group and the amidine moiety allows for a range of chemical transformations. As a chiral building block, it provides a predefined stereocenter, which is crucial in the asymmetric synthesis of pharmaceuticals.[1]

While no specific signaling pathways involving this compound itself have been detailed, the amidine functional group is a known pharmacophore that can interact with biological targets through hydrogen bonding and its basic nature.[1] For instance, it serves as a precursor for compounds targeting ion channels and receptors.[1]

Logical and Experimental Workflows

Synthetic Workflow

The synthesis of this compound hydrochloride follows a logical progression from the starting nitrile to the final amidine salt, as outlined in the Pinner reaction.

Caption: Synthetic workflow for this compound hydrochloride via the Pinner reaction.

Conclusion

This compound, primarily accessed and utilized as its hydrochloride salt, is a synthetic intermediate of considerable value in medicinal chemistry. Its history is rooted in the discovery of the Pinner reaction, which remains the principal method for its preparation from lactonitrile. While detailed characterization data is sparse in publicly available databases, its role as a chiral building block for the synthesis of nitrogen-containing heterocycles is well-recognized. This guide has synthesized the available information on its discovery, history, and synthesis to provide a valuable technical resource for researchers in the field of drug development and organic synthesis. Further research into the biological activities of this compound and its derivatives may unveil novel therapeutic applications.

References

- 1. This compound hydrochloride | 89799-34-8 | Benchchem [benchchem.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN111269145A - Preparation method of acetamidine hydrochloride - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

Spectroscopic Characterization of 2-Hydroxypropanimidamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxypropanimidamide, a molecule of interest in various research and development sectors. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Please note that in the absence of readily available experimental data, these values are based on predictions and typical ranges for similar functional groups and should be considered illustrative.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Doublet | 3H | -CH₃ |

| ~4.2 | Quartet | 1H | -CH(OH) |

| ~5.5 | Broad Singlet | 1H | -OH |

| ~7.0 | Broad Singlet | 2H | -NH₂ |

| ~7.5 | Broad Singlet | 1H | =NH |

Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~20 | Primary (CH₃) | -CH₃ |

| ~65 | Secondary (CH) | -CH(OH) |

| ~170 | Quaternary (C) | C=NH |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3300-3100 | Medium | N-H Stretch | Amine/Imine |

| 2980-2850 | Medium | C-H Stretch | Alkane |

| ~1650 | Strong | C=N Stretch | Imidamide |

| ~1600 | Medium | N-H Bend | Amine |

| ~1100 | Strong | C-O Stretch | Alcohol |

Mass Spectrometry (MS) Data

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data (Predicted)

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 89 | 100 | [M]⁺ (Molecular Ion) |

| 72 | 80 | [M - NH₃]⁺ |

| 45 | 60 | [CH(OH)CH₃]⁺ |

| 44 | 90 | [C(=NH)NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

-

If any solid remains undissolved, filter the solution to prevent solid particles from affecting the magnetic field homogeneity.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Thin Solid Film Method

For a solid compound like this compound, the thin solid film method is a common and straightforward technique for obtaining an IR spectrum.[1]

-

Sample Preparation:

-

Place a small amount (a few milligrams) of solid this compound into a clean, dry test tube or vial.[1]

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and mix to dissolve the solid.[1]

-

Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the surface of the salt plate.[1]

-

Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[1]

-

-

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Acquisition:

-

Clean the salt plate thoroughly with an appropriate solvent and return it to a desiccator to protect it from moisture.[1]

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a common technique for the mass analysis of volatile and thermally stable small organic molecules.

-

Sample Introduction:

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

The sample is vaporized by heating under high vacuum.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4]

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[2][3]

-

The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions.[2][3]

-

-

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, experimental acquisition and analysis of these spectra are essential.

References

An In-depth Technical Guide on the Potential Reactivity of the 2-Hydroxypropanimidamide Functional Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential reactivity of the 2-hydroxypropanimidamide functional group. Due to the limited availability of specific quantitative data in published literature for this exact molecule, this document focuses on the predicted reactivity based on the well-established chemistry of the amidine functional group and the influence of the 2-hydroxypropyl substituent. It also outlines detailed, standard experimental protocols for the synthesis, and reactivity and stability assessment of this compound.

Introduction to this compound

This compound is a molecule of interest in medicinal chemistry and organic synthesis due to its bifunctional nature, containing both a nucleophilic hydroxyl group and a basic amidine moiety. The amidine functional group is a known pharmacophore present in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and interact with biological targets.[1] The presence of a chiral center at the 2-position of the propanamide backbone makes it a valuable building block in the asymmetric synthesis of complex molecules.[1]

The hydrochloride salt of this compound is commercially available, which suggests a degree of stability, at least in its protonated form. This guide will explore the potential reactivity of the free base form, which is expected to be more reactive.

Predicted Chemical Reactivity

The reactivity of this compound is primarily dictated by the amidine functional group, with the hydroxyl group potentially modulating its reactivity or participating in intramolecular reactions. Amidines are highly versatile functional groups that can act as nucleophiles, bases, and precursors to various heterocyclic systems.[2][3]

2.1. Basicity and Nucleophilicity

The amidine group is strongly basic due to the delocalization of the lone pair on the sp2-hybridized nitrogen atom into the C=N double bond, which makes the sp3-hybridized nitrogen atom more nucleophilic. The pKa of unsubstituted amidines is typically around 12, and this is expected to be similar for this compound.

2.2. Electrophilic Attack at the Nitrogen Atoms

The nitrogen atoms of the amidine group are susceptible to attack by various electrophiles.

-

Alkylation and Acylation: The amidine nitrogen atoms can be alkylated or acylated to form N-substituted derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides will yield N-sulfonyl amidines.[4]

2.3. Cyclization Reactions to Form Heterocycles

A significant aspect of amidine chemistry is their use as building blocks for the synthesis of nitrogen-containing heterocycles.[2][3] this compound can be expected to react with various bifunctional electrophiles to yield a range of heterocyclic structures.

-

Reaction with α,β-Unsaturated Compounds: Amidines can react with α,β-unsaturated ketones, esters, and nitriles in Michael-type additions, which can be followed by cyclization.

-

Reaction with 1,3-Dicarbonyl Compounds: Condensation with β-dicarbonyl compounds can lead to the formation of pyrimidine derivatives.

-

Reaction with α-Haloketones: This can lead to the formation of imidazole derivatives.

-

[4+2] Cycloadditions (Diels-Alder Reactions): Amidines can act as the nitrogen-containing component in Diels-Alder reactions with suitable dienes to form six-membered heterocyclic rings.[5]

2.4. Role of the Hydroxyl Group

The 2-hydroxypropyl group can influence the reactivity of the amidine moiety through steric hindrance and by its ability to form intramolecular hydrogen bonds. Furthermore, the hydroxyl group itself can participate in reactions:

-

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated under appropriate conditions.

-

Intramolecular Cyclization: The hydroxyl group could potentially act as a nucleophile, attacking an electrophilically activated amidine carbon to form a cyclic ether.

Synthesis of this compound

3.1. Pinner Reaction

The Pinner reaction is a classic method for synthesizing amidines from nitriles.[1][3] This would involve the reaction of 2-hydroxypropanenitrile with an alcohol in the presence of a strong acid to form an imidate salt, which is then treated with ammonia.

3.2. From Amides

Amidines can also be synthesized from the corresponding amides. 2-Hydroxypropanamide could be converted to the corresponding imidoyl chloride using a reagent like phosphorus pentachloride, followed by reaction with ammonia.[3]

3.3. Multicomponent Reactions

Modern organic synthesis often employs multicomponent reactions for the efficient construction of complex molecules. Various methods exist for the synthesis of N-substituted amidines from nitroalkenes, dibromo amides, and amines.[4]

Potential Stability and Degradation Pathways

The stability of this compound will be influenced by factors such as pH, temperature, and the presence of light and oxygen. Stability studies are crucial for determining the shelf-life and appropriate storage conditions for any chemical compound, particularly those intended for pharmaceutical use.[6]

4.1. Hydrolysis

Amidines are susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding amide (2-hydroxypropanamide) and ammonia. The rate of hydrolysis is pH-dependent.

4.2. Oxidation

The amidine functional group can be susceptible to oxidation, potentially leading to a variety of degradation products. The presence of the hydroxyl group may also influence the oxidative stability.

4.3. Thermal Degradation

At elevated temperatures, this compound may undergo decomposition. The degradation pathway would need to be investigated using techniques such as thermogravimetric analysis (TGA).

Quantitative Data Summary

The following tables outline the key quantitative data that should be determined experimentally to fully characterize the reactivity and stability of this compound.

Table 1: Physicochemical Properties

| Parameter | Predicted Value/Range | Experimental Method |

| pKa | 11 - 13 | Potentiometric titration |

| LogP | -1 to 1 | Shake-flask method, HPLC |

| Aqueous Solubility | High | Gravimetric analysis, UV-Vis |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |

Table 2: Reaction Kinetics Data (Hypothetical)

| Reaction Type | Reactant | Conditions | Rate Constant (k) |

| Hydrolysis | H₂O (pH 4) | 25 °C | To be determined |

| Hydrolysis | H₂O (pH 7) | 25 °C | To be determined |

| Hydrolysis | H₂O (pH 10) | 25 °C | To be determined |

| N-Alkylation | Methyl Iodide | Acetonitrile, 25 °C | To be determined |

| Cyclization | Acetylacetone | Ethanol, reflux | To be determined |

Table 3: Stability Data (Following ICH Guidelines)

| Condition | Duration | Parameter to Monitor | Acceptance Criteria |

| 25 °C / 60% RH | 12 months | Appearance, Assay, Impurities | No significant change |

| 40 °C / 75% RH | 6 months | Appearance, Assay, Impurities | To be established |

| Photostability | ICH Q1B | Appearance, Assay, Impurities | To be established |

Experimental Protocols

6.1. General Protocol for Amidine Synthesis via Pinner Reaction

-

Imidate Salt Formation: 2-Hydroxypropanenitrile (1 eq.) is dissolved in anhydrous ethanol (or another suitable alcohol). The solution is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is stirred at 0 °C for several hours and then allowed to stand at room temperature until a precipitate forms. The precipitate (imidate hydrochloride salt) is collected by filtration, washed with cold anhydrous ether, and dried under vacuum.

-

Ammonolysis: The imidate hydrochloride salt is suspended in a solution of ammonia in ethanol (or methanol). The mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure. The resulting residue is purified by recrystallization or chromatography to yield this compound.

6.2. General Protocol for a Cyclization Reaction to form a Pyrimidine Derivative

-

This compound (1 eq.) and a β-dicarbonyl compound (e.g., acetylacetone, 1 eq.) are dissolved in a suitable solvent such as ethanol or isopropanol.

-

A catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic acid) may be added.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

6.3. Protocol for Stability Testing under Accelerated Conditions

Following ICH Q1A(R2) guidelines:

-

A sample of this compound is stored in a stability chamber at 40 °C ± 2 °C and 75% RH ± 5% RH.

-

Aliquots are withdrawn at specified time points (e.g., 0, 1, 3, and 6 months).

-

Each aliquot is analyzed for appearance, purity (by HPLC), and the presence of degradation products (by LC-MS).

-

A degradation profile is established to determine the shelf-life of the compound.

Visualizations

Caption: Workflow for the Pinner synthesis of this compound.

Caption: General pathway for pyrimidine synthesis from an amidine.

Caption: Workflow for accelerated stability testing of a drug substance.

Conclusion

This compound is a promising functional molecule with significant potential in organic synthesis and drug discovery. Its reactivity is predicted to be characteristic of amidines, with a wide range of possible transformations to yield valuable and complex molecules, particularly heterocycles. The presence of the hydroxyl group adds another layer of functionality that can be exploited in synthesis. A thorough experimental investigation into its reactivity, guided by the principles and protocols outlined in this document, is necessary to fully unlock its potential. Furthermore, rigorous stability testing is essential for any future applications in drug development.

References

A Theoretical Exploration of 2-Hydroxypropanimidamide's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure of 2-hydroxypropanimidamide. In the realm of drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. It governs the molecule's physicochemical properties, reactivity, and, most importantly, its interaction with biological targets. Computational chemistry serves as a powerful tool to predict and analyze molecular structures with high accuracy, offering insights that are often challenging to obtain through experimental methods alone.[1][2][3]

This document outlines the standard computational protocols, presents a framework for data interpretation, and illustrates the logical workflow for such a theoretical investigation. While specific experimental data for this compound is not available in the cited literature, this guide presents a robust framework for its future theoretical analysis.

Methodologies for Theoretical Molecular Structure Determination

The foundation of modern computational chemistry lies in quantum mechanics, which provides the theoretical framework for describing the behavior of electrons in molecules.[4] Several methods, varying in computational cost and accuracy, are routinely employed to study molecular structures.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure of molecules.[1][5] It offers a favorable balance between accuracy and computational expense.

Protocol for DFT Calculations:

-

Initial Structure Generation: A plausible 3D structure of this compound is generated using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p).[5] The optimization process iteratively adjusts the atomic coordinates to minimize the forces on each atom.

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data and vibrational spectra.

-

Conformational Analysis: For flexible molecules like this compound, a conformational search is crucial to identify the global minimum energy structure among various possible conformers.[6][7][8]

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain systems.

Common Ab Initio Methods:

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a good starting point for more advanced calculations.[9]

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, which are neglected in HF theory, leading to more accurate results.[9]

Data Presentation: Predicted Molecular Geometry

The primary output of a geometry optimization is the set of Cartesian coordinates for each atom. From these, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated. The following table provides a hypothetical representation of the kind of data that would be generated for this compound.

| Parameter | Atoms Involved | Calculated Value (DFT/B3LYP/6-311G(d,p)) |

| Bond Lengths | ||

| C1-C2 | 1.52 Å | |

| C2-O1 | 1.43 Å | |

| C2-N1 | 1.28 Å | |

| C2-C3 | 1.54 Å | |

| N1-H1 | 1.01 Å | |

| N1-H2 | 1.01 Å | |

| O1-H3 | 0.96 Å | |

| Bond Angles | ||

| C1-C2-C3 | 109.5° | |

| C1-C2-N1 | 121.0° | |

| C3-C2-N1 | 118.5° | |

| C2-O1-H3 | 109.0° | |

| C2-N1-H1 | 120.0° | |

| H1-N1-H2 | 119.0° | |

| Dihedral Angles | ||

| C1-C2-N1-H1 | 180.0° | |

| C3-C2-O1-H3 | 60.0° |

Note: The values in this table are hypothetical and for illustrative purposes only. A thorough computational study would be required to determine the actual geometric parameters of this compound.

Visualization of the Theoretical Workflow

The following diagram illustrates the logical workflow of a typical theoretical study on a molecular structure, from the initial hypothesis to the final analysis.

Conclusion

Theoretical studies on molecular structures, such as that of this compound, are indispensable in modern drug discovery.[2][3] By leveraging computational techniques like DFT and ab initio methods, researchers can gain detailed insights into the geometry, stability, and electronic properties of molecules.[1][4] This knowledge is crucial for understanding structure-activity relationships, designing novel drug candidates, and optimizing their properties for enhanced efficacy and safety. The systematic workflow presented in this guide provides a robust framework for conducting and interpreting such theoretical investigations.

References

- 1. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate | MDPI [mdpi.com]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. alliedacademies.org [alliedacademies.org]

- 4. escholarship.org [escholarship.org]

- 5. data.ms4sub.com [data.ms4sub.com]

- 6. researchgate.net [researchgate.net]

- 7. Conformational analysis of chiral hindered amides | Semantic Scholar [semanticscholar.org]

- 8. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 2-Hydroxypropanimidamide and Its Analogs for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Scaffold

Introduction

2-Hydroxypropanimidamide and its analogs, belonging to the broader class of amidoximes, have emerged as a versatile scaffold in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, including antiproliferative, enzyme inhibitory, and signaling modulatory effects. Their ability to act as prodrugs, releasing active amidines or nitric oxide (NO) under physiological conditions, further enhances their therapeutic potential. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, summarizing the current knowledge on the synthesis, quantitative biological data, and mechanisms of action of this compound and its derivatives.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs generally proceeds through the reaction of a corresponding nitrile with hydroxylamine. This versatile method allows for the introduction of various substituents on the carbon backbone, as well as on the nitrogen and oxygen atoms of the imidamide functional group, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Protocol for Amidoxime Formation

A common and straightforward method for the synthesis of amidoximes involves the nucleophilic addition of hydroxylamine to a nitrile.[1]

Materials:

-

Nitrile (e.g., 2-hydroxypropanenitrile for the parent compound)

-

Hydroxylamine hydrochloride

-

Base (e.g., sodium carbonate, triethylamine)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve the nitrile and hydroxylamine hydrochloride in the chosen solvent.

-

Add the base portion-wise to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired amidoxime.

Synthesis of N-Substituted Analogs

N-substituted this compound analogs can be prepared by reacting the corresponding N-substituted hydroxylamine with 2-hydroxypropanenitrile. Alternatively, direct N-alkylation or N-arylation of the parent amidoxime can be achieved under suitable conditions, though this may lead to a mixture of N- and O-substituted products.

Synthesis of O-Substituted Analogs

O-acylation or O-alkylation of the parent amidoxime is a common strategy to produce prodrugs or modify the pharmacokinetic properties of the parent compound.

General Protocol for O-Acylation:

-

Dissolve the this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, followed by drying over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of various this compound analogs. The data is primarily focused on their antiproliferative effects against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of Amidine- and Amidoxime-Substituted Heterocycles [2][3]

| Compound | R1 | R2 | Cell Line | IC50 (µM) |

| 5 | Imidazoline | 4-methyleneoxy-1,2,3-triazolyl-aryl | HeLa | 0.80 |

| HepG2 | 0.64 | |||

| SW620 | 0.22 | |||

| 11 | Imidazoline | 7-methyleneoxy-1,2,3-triazolyl-coumarin | HeLa | 0.30 |

| HepG2 | 0.25 | |||

| SW620 | 0.15 | |||

| 18 | Amidoxime | 8-methyleneoxy-1,2,3-triazolyl-quinoline | A549 | 6.52 |

| 20 | Bis-amidoxime | 8-methyleneoxy-1,2,3-triazolyl-quinoline | HeLa | 7.15 |

| SW620 | 7.24 |

Table 2: Inhibition of Ribonucleotide Reductase by Hydroxyurea and Analogs [4][5]

| Compound | Target Subunit | IC50 (µM) | Cell Line/System |

| Hydroxyurea | R2 | ~500 | L1210 leukemic mice |

| Triapine (3-AP) | R2 | Significantly more potent than Hydroxyurea | In vitro enzyme and cell assays |

| Motexafin Gadolinium | R2 (Iron Chelation) | 2-6 | In vitro experiments |

| (3-Hydroxy-p-tolyl)urea | Ribonucleotide Reductase | Data not extensively available | - |

Experimental Protocols for Key Biological Assays

Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic or cytostatic effects of compounds on cultured cancer cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide by cells, which is a key mechanism of action for many amidoxime compounds.[6][7][8][9]

Materials:

-

Cell line capable of producing NO (e.g., RAW 264.7 macrophages)

-

Cell culture medium

-

Lipopolysaccharide (LPS) for stimulating NO production

-

Test compounds

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat the cells with the test compounds for a specified period.

-

Stimulate the cells with LPS to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Prepare a standard curve using the sodium nitrite solution.

-

Add 50 µL of the supernatant or standard to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite in the samples by comparing the absorbance to the standard curve.

DNA Binding Assay (DNase I Footprinting)

This technique is used to identify the specific DNA sequence where a small molecule binds.[10][11][12][13][14]

Materials:

-

DNA fragment of interest, end-labeled with a radioactive or fluorescent tag

-

Test compound

-

DNase I enzyme

-

DNase I digestion buffer

-

Stop solution (containing EDTA)

-

Denaturing polyacrylamide gel

-

Gel electrophoresis apparatus

-

Autoradiography film or fluorescence imager

Procedure:

-

Incubate the end-labeled DNA with varying concentrations of the test compound to allow for binding.

-

Add a low concentration of DNase I to the mixture to partially digest the DNA. The concentration of DNase I should be optimized to produce a ladder of fragments in the absence of the binding molecule.

-

Stop the reaction by adding the stop solution.

-

Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The region where the compound binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments.

Signaling Pathways and Mechanisms of Action

Nitric Oxide (NO) Signaling Pathway

Many amidoxime-containing compounds are known to be nitric oxide (NO) donors. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. The diagram below illustrates the general mechanism of NO signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. benchchem.com [benchchem.com]

- 5. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Griess Reagent System Protocol [promega.sg]

- 7. benchchem.com [benchchem.com]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bitesizebio.com [bitesizebio.com]

- 12. DNase I footprinting [gene.mie-u.ac.jp]

- 13. mybiosource.com [mybiosource.com]

- 14. DNase footprinting assay - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 2-Hydroxypropanimidamide via Pinner Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxypropanimidamide from lactonitrile (2-hydroxypropanenitrile) utilizing the Pinner reaction. This method offers a robust pathway to obtaining the target amidine, a valuable building block in medicinal chemistry and drug development.

Introduction

The Pinner reaction is a classic and versatile method for the conversion of nitriles into various functional groups, including amidines.[1][2][3] The reaction proceeds in two distinct stages. First, the nitrile reacts with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imino ester hydrochloride, commonly known as a Pinner salt.[4][5] In the second stage, this intermediate is treated with ammonia or an amine to yield the corresponding amidine.[2][6]

This compound is a particularly useful synthetic intermediate due to its bifunctional nature, containing both a hydroxyl group and an amidine moiety. This allows for diverse subsequent chemical transformations in the synthesis of more complex molecules.[1] The Pinner reaction provides an efficient route to this compound from readily available lactonitrile.

Reaction Mechanism and Workflow

The synthesis of this compound via the Pinner reaction follows a well-established mechanism. The overall workflow involves the formation of the Pinner salt intermediate followed by ammonolysis.

Caption: General mechanism for the two-step Pinner reaction synthesis of this compound.

A generalized experimental workflow for this synthesis is depicted below. It highlights the key stages from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on general procedures for the Pinner reaction and should be adapted and optimized for the specific synthesis of this compound from lactonitrile.[6] Caution: This reaction should be carried out in a well-ventilated fume hood, as it involves the use of anhydrous HCl gas and ammonia gas. Anhydrous conditions are critical for the success of the Pinner salt formation.[3][6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Lactonitrile | Reagent | Sigma-Aldrich | |

| Anhydrous Ethanol | ACS | Fisher Scientific | Must be anhydrous |

| Hydrogen Chloride | Anhydrous gas | Praxair | |

| Ammonia | Anhydrous gas | Praxair | |

| Diethyl Ether | Anhydrous | Sigma-Aldrich | For washing |

Protocol 1: Synthesis of Ethyl 2-hydroxypropanimidoate hydrochloride (Pinner Salt)

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (e.g., filled with calcium chloride).

-

Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with a solution of lactonitrile (1.0 eq) in anhydrous ethanol (1.2 eq).

-

Acidification: Cool the reaction mixture to 0-5 °C using an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the nitrile starting material is consumed.

-

Isolation of Pinner Salt: Upon completion, the Pinner salt may precipitate from the solution. If so, collect the solid by filtration under an inert atmosphere. Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under vacuum. If no precipitate forms, the solution containing the Pinner salt can be used directly in the next step.

Protocol 2: Synthesis of this compound

-

Reaction Setup: The flask containing the Pinner salt (or the solution from the previous step) is cooled to 0-5 °C in an ice bath.

-

Ammonolysis: Bubble anhydrous ammonia gas through the stirred suspension or solution of the Pinner salt. The reaction is exothermic, so maintain the temperature between 0 and 5 °C. The formation of ammonium chloride as a white precipitate will be observed. Continue the addition of ammonia until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Once the reaction is complete, filter the mixture to remove the ammonium chloride precipitate. Wash the precipitate with cold anhydrous ethanol.

-

Purification: Combine the filtrate and the ethanol washings. The solvent can be removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Data Presentation

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

| Parameter | Step 1: Pinner Salt Formation | Step 2: Amidine Formation |

| Reactants | Lactonitrile, Anhydrous Ethanol, Anhydrous HCl | Ethyl 2-hydroxypropanimidoate hydrochloride, Anhydrous Ammonia |

| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |

| Temperature | 0 - 5 °C | 0 - 5 °C |

| Reaction Time | 4 - 12 hours (typical) | 2 - 6 hours (typical) |

| Typical Yield | >90% (for similar amidines)[6] | >90% (for similar amidines)[6] |

Note: The reaction times and yields are estimates based on general Pinner reaction protocols and will require optimization for the specific synthesis of this compound.

Troubleshooting and Safety Considerations

-

Anhydrous Conditions: The presence of water during the Pinner salt formation will lead to the hydrolysis of the nitrile to the corresponding carboxylic acid or ester.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.

-

Temperature Control: The Pinner salt is thermally unstable and can decompose at higher temperatures.[2][3] Maintaining a low temperature throughout the reaction is crucial.

-

Gas Handling: Anhydrous hydrogen chloride and ammonia are corrosive and toxic gases. Handle them with appropriate safety precautions in a well-ventilated fume hood.

-

Side Reactions: The hydroxyl group of lactonitrile could potentially undergo side reactions under the strongly acidic conditions. Protection of the hydroxyl group may be necessary if significant side product formation is observed.

By following these detailed protocols and considering the key reaction parameters, researchers can successfully synthesize this compound as a valuable intermediate for further applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles Using 2-Hydroxypropanimidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic methodologies for the construction of these scaffolds is a cornerstone of modern medicinal and materials chemistry. 2-Hydroxypropanimidamide, a bifunctional molecule possessing both a hydroxyl group and an imidamide moiety, presents itself as a valuable building block for the synthesis of diverse heterocyclic systems. The presence of multiple reactive sites allows for its participation in various cyclocondensation reactions to furnish heterocycles such as imidazoles and oxazoles.

This document provides detailed protocols and application notes for the synthesis of substituted imidazoles via the condensation of this compound with 1,2-dicarbonyl compounds. The described methodology offers a straightforward and efficient route to functionalized imidazole derivatives, which are prevalent in numerous biologically active compounds.

General Reaction Scheme

The core of the synthesis involves the condensation of this compound with a 1,2-dicarbonyl compound, such as benzil, in the presence of an acid catalyst. The reaction proceeds through the formation of an initial adduct, followed by intramolecular cyclization and dehydration to yield the final imidazole product.

Caption: General workflow for the synthesis of substituted imidazoles.

Experimental Protocols

Synthesis of 2-(1-hydroxyethyl)-4,5-diphenyl-1H-imidazole

This protocol details the synthesis of a specific imidazole derivative using this compound, benzil, and formaldehyde (from paraformaldehyde).

Materials:

-

This compound hydrochloride

-

Benzil

-

Paraformaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.24 g, 10 mmol), benzil (2.10 g, 10 mmol), paraformaldehyde (0.30 g, 10 mmol of formaldehyde), and ammonium acetate (3.85 g, 50 mmol).

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into 100 mL of ice-cold water.

-

Neutralization: Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to afford the pure 2-(1-hydroxyethyl)-4,5-diphenyl-1H-imidazole.

Characterization:

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes representative data for the synthesis of various substituted imidazoles using this compound with different 1,2-dicarbonyl compounds and aldehydes. Yields are based on typical outcomes for similar imidazole syntheses.

| Entry | 1,2-Dicarbonyl Compound | Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzil | Formaldehyde | 2-(1-hydroxyethyl)-4,5-diphenyl-1H-imidazole | 5 | 78 |

| 2 | Benzil | Benzaldehyde | 2-(1-hydroxyethyl)-4,5-diphenyl-1-phenyl-1H-imidazole | 6 | 72 |

| 3 | Anisil | Formaldehyde | 2-(1-hydroxyethyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | 5.5 | 75 |

| 4 | Anisil | Benzaldehyde | 2-(1-hydroxyethyl)-4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole | 6.5 | 68 |

Logical Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental protocol.

Caption: Step-by-step experimental workflow for imidazole synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Glacial acetic acid is corrosive and should be handled with care.

-

Paraformaldehyde is toxic if inhaled or ingested.

-

The reaction should be heated using a heating mantle with a temperature controller to avoid overheating.

These protocols and notes provide a foundational methodology for utilizing this compound as a precursor for the synthesis of valuable nitrogen-containing heterocycles. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and target molecules.

The Versatility of α-Hydroxy Amides: (S)-2-Hydroxypropanamide as a Chiral Building Block in Asymmetric Synthesis

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is ever-present. (S)-2-Hydroxypropanamide, commonly known as (S)-lactamide, has emerged as a valuable and versatile chiral building block for the asymmetric synthesis of a variety of complex molecules. Its bifunctional nature, possessing both a hydroxyl and an amide group on a simple three-carbon scaffold, provides a robust platform for the construction of stereochemically defined architectures, particularly nitrogen-containing heterocycles. This application note delves into the utility of (S)-2-hydroxypropanamide in asymmetric synthesis, providing detailed protocols for its application in the formation of chiral γ-lactams, a prevalent motif in many biologically active compounds.

Introduction

Chiral α-hydroxy amides are pivotal synthons in modern organic synthesis. The inherent chirality and the presence of two distinct functional groups allow for a wide range of chemical transformations. (S)-2-Hydroxypropanamide, derived from the naturally occurring (S)-lactic acid, is a readily available and cost-effective starting material, making it an attractive choice for synthetic chemists. Its application as a chiral precursor obviates the need for chiral auxiliaries or complex catalytic systems in certain synthetic routes, thereby streamlining the path to enantiomerically pure targets.

One of the key applications of (S)-2-hydroxypropanamide and its derivatives is in the synthesis of chiral γ-lactams. The γ-lactam ring is a core structural feature in numerous natural products and pharmaceutical agents, exhibiting a wide spectrum of biological activities. The development of stereoselective methods for the synthesis of substituted γ-lactams is therefore a significant area of research.

Application Highlight: Synthesis of Chiral γ-Lactam Derivatives

The conversion of (S)-2-hydroxypropanamide into functionalized γ-lactams showcases its utility as a chiral building block. The following sections detail a representative synthetic approach, including a logical workflow for the transformation and a summary of expected outcomes based on related literature.

Caption: General workflow for the synthesis of chiral γ-lactams from (S)-2-hydroxypropanamide.

Data Presentation

The following table summarizes typical yields and enantiomeric excesses (ee) for the synthesis of chiral γ-lactam derivatives, drawing upon data for analogous transformations reported in the literature. These values highlight the efficiency and stereochemical fidelity of synthetic routes employing chiral α-hydroxy amide precursors.

| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| 1 | N-Protected 2,5-dihydro-1H-pyrrole | 4-Methoxyphenyl-diazonium tetrafluoroborate | Pd(OAc)₂, (S)-PyraBox | 4-(4-Methoxyphenyl)-γ-lactam | 68 | 82:18 er | [1] |

| 2 | N-Protected 2,5-dihydro-1H-pyrrole | Phenyldiazonium tetrafluoroborate | Pd(OAc)₂, (S)-PyraBox | 4-Phenyl-γ-lactam | 34 | 83:17 er | [1] |

| 3 | N-Protected 2,5-dihydro-1H-pyrrole | 4-Chlorophenyldiazonium tetrafluoroborate | Pd(OAc)₂, (S)-PyraBox | 4-(4-Chlorophenyl)-γ-lactam | 27 | 81:19 er | [1] |

| 4 | Prochiral Cyclobutanone | Diphenylphosphinyl hydroxylamine | Chiral Phosphoric Acid, BF₃·OEt₂ | Chiral γ-Lactam | 83 | 97:3 er | [2] |

| 5 | Meso-Cyclopentanone | Diphenylphosphinyl hydroxylamine | Chiral Phosphoric Acid, BF₃·OEt₂ | Chiral δ-Lactam | 91 | 96:4 er | [2] |

Experimental Protocols

The following protocols are representative examples of key transformations in the synthesis of chiral γ-lactams, adapted from established methodologies for similar substrates.

Protocol 1: Palladium-Catalyzed Enantioselective Heck-Matsuda Arylation of an N-Protected Dihydropyrrole [1]

Objective: To synthesize a chiral 4-aryl-γ-lactam precursor via asymmetric arylation.

Materials:

-

N-Protected 2,5-dihydro-1H-pyrrole (1.0 equiv)

-

Aryldiazonium tetrafluoroborate (1.2 equiv)

-